molecular formula C16H18F3N3O2S B2733101 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1448126-51-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2733101
CAS RN: 1448126-51-9
M. Wt: 373.39
InChI Key: YDMLMNITGYUHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Chemotherapy Response

Research has shown significant antitumor activity in animal tumor systems for derivatives of methanesulfonamide, including acridine derivatives. These compounds have undergone phase I clinical trials, demonstrating reproducible and reversible toxicity with evidence of antitumor activity, suggesting their potential for phase II studies (Von Hoff Dd et al., 1978)[https://consensus.app/papers/phase-study-methanesulfonamide-hoff/ea54d7f18861562ab996e2e05fb1e703/?utm_source=chatgpt]. Additionally, the expression of certain proteins related to methanesulfonamide sensitivity, such as MMS19, has been linked to metastasis and chemoradiotherapy response in esophageal cancer, indicating a potential predictive role for treatment outcomes (Jin-liang Zhang et al., 2015)[https://consensus.app/papers/methylmethanesulfonate-sensitivity-expression-zhang/d9103a78614e5e5196e63b320f89f0cc/?utm_source=chatgpt].

Environmental Impact and Human Exposure

Perfluorinated sulfonamides, closely related to the chemical family of the compound , have been investigated for their occurrence in indoor and outdoor air, indicating widespread human exposure. Studies have detailed the concentrations of these compounds in various environments, revealing their persistent nature and potential health implications (M. Shoeib et al., 2005)[https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt]. The environmental persistence and bioaccumulation potential of these compounds necessitate ongoing research into their effects and mechanisms of action.

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of methanesulfonamide derivatives is crucial for optimizing their therapeutic applications. Studies have focused on the metabolic pathways, including N-acetylation, which plays a significant role in the detoxification and adverse reactions to sulfonamides. The acetylator phenotype, for instance, has been associated with sulfonamide hypersensitivity reactions, highlighting the importance of genetic factors in drug metabolism and response (M. Rieder et al., 1991)[https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt].

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-22-15(12-4-5-12)8-14(21-22)9-20-25(23,24)10-11-2-6-13(7-3-11)16(17,18)19/h2-3,6-8,12,20H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMLMNITGYUHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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